molecular formula C10H11ClN2O4 B2654994 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 743444-37-3

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B2654994
CAS No.: 743444-37-3
M. Wt: 258.66
InChI Key: SYSSICKCUZXGKF-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide” is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 172.72°C and a predicted boiling point of approximately 437.9°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 , and the refractive index is predicted to be n20D 1.59 .

Scientific Research Applications

Polymer Science and Bacterial Interaction

A study by Sobolčiak et al. (2013) presents the synthesis of a novel cationic polymer, highlighting its potential in DNA condensation and release, as well as its ability to switch antibacterial activity through light irradiation. This polymer demonstrates significant interaction with DNA and bacterial cells, showcasing a promising application in biomedical materials and therapeutics (Sobolčiak et al., 2013).

Environmental Chemistry

Research by Pignatello and Sun (1995) explores the complete oxidation of pesticides in water using the photoassisted Fenton reaction, where compounds similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide are used. This study emphasizes the efficiency of the Fenton reaction in degrading harmful pesticides, offering insights into environmental remediation techniques (Pignatello & Sun, 1995).

Pharmacokinetics

Wu et al. (2006) delve into the pharmacokinetics and metabolism of a selective androgen receptor modulator, illustrating the detailed metabolic pathways and potential therapeutic applications of compounds structurally related to this compound. This research contributes to the understanding of drug metabolism and the design of novel therapeutics with optimized pharmacokinetic profiles (Wu et al., 2006).

Organic Chemistry and Drug Synthesis

Studies on the synthesis and bioevaluation of various derivatives, as detailed by Kumari et al. (2014), highlight the chemical versatility and potential agricultural and pharmaceutical applications of compounds akin to this compound. The synthesis process and the evaluation of nematicidal activity underline the importance of structural modifications for enhanced biological activity (Kumari et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(13(15)16)5-9(8)17-2/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSICKCUZXGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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